molecular formula C20H25BrN6O B10930235 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930235
M. Wt: 445.4 g/mol
InChI Key: MHUAVUFKIFOPBT-UHFFFAOYSA-N
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Description

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple nitrogen atoms and a bromine substituent in its structure suggests that it may exhibit unique chemical reactivity and biological properties.

Preparation Methods

The synthesis of N4-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling with pyridine derivative: The brominated pyrazole is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Functional group modifications: The final steps involve introducing the butyl, cyclopropyl, and carboxamide groups through various organic transformations, including alkylation, cyclopropanation, and amidation reactions.

Chemical Reactions Analysis

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of additional ring structures.

Scientific Research Applications

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

    Medicine: Its unique structure and biological activities can be explored for therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N4-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple nitrogen atoms and a bromine substituent may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

    N~4~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound has a chlorine substituent instead of bromine, which may affect its reactivity and biological activity.

    N~4~-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: The presence of a methyl group instead of bromine can lead to different chemical and biological properties.

    N~4~-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: The fluorine substituent may enhance the compound’s stability and binding affinity towards certain targets.

Properties

Molecular Formula

C20H25BrN6O

Molecular Weight

445.4 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H25BrN6O/c1-3-4-8-27-19-18(13(2)25-27)16(10-17(24-19)14-5-6-14)20(28)22-7-9-26-12-15(21)11-23-26/h10-12,14H,3-9H2,1-2H3,(H,22,28)

InChI Key

MHUAVUFKIFOPBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCN4C=C(C=N4)Br

Origin of Product

United States

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